10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Description
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a fluorinated derivative of the pyrazino-isoquinoline scaffold, characterized by a fused bicyclic structure with a fluorine substituent at the 10-position. The dihydrochloride salt enhances solubility and stability, common in pharmaceutical formulations. The free base molecular formula is C₁₂H₁₄FN₂, with an exact mass of 206.1219 g/mol . Its dihydrochloride form increases molecular weight to approximately 277.92 g/mol (calculated as free base + 2HCl).
Properties
Molecular Formula |
C12H17Cl2FN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
MHLKLDKARLRNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=CC(=C3)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1,2-diaminocyclohexane.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrazinoisoquinoline core. This is usually achieved through a condensation reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Key Reaction Table:
| Step | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, 110°C, 6h | Chlorinated precursor | 65-70 |
| 2 | DAST, DCM, -20°C | Fluorinated intermediate | 55-60 |
| 3 | HCl gas, EtOH | Final dihydrochloride | 85-90 |
Functional Group Transformations
The compound undergoes selective modifications at its secondary amine and fluorine positions:
-
Methylation : Reacts with formaldehyde/formic acid (Eschweiler-Clarke conditions) to form N-methyl derivatives
-
Hydroxyethylation : Ethylene oxide in benzene/water produces N-(β-hydroxyethyl) analogs (m.p. 240–241°C)
-
Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups in related analogs to alcohols
Catalytic Reactions
-
Hydrogenation : Pd/C-mediated hydrogenation under 50 psi H₂ reduces double bonds in unsaturated analogs
-
Oxidation : KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids in structurally similar compounds
Comparative Reactivity with Analogs
The 10-fluoro substitution significantly alters reactivity compared to non-fluorinated versions:
| Reaction Type | 10-Fluoro Analog | Non-Fluorinated Analog |
|---|---|---|
| SNAr Reactivity | Enhanced | Minimal |
| Lipophilicity (LogP) | 2.1 | 1.4 |
| Acid Stability | Stable at pH 2–6 | Degrades below pH 3 |
Data shows the fluorine atom increases electrophilicity at the 10-position, enabling regioselective modifications.
Degradation Pathways
-
Hydrolytic Degradation : Rapid decomposition in alkaline conditions (pH > 9) via ring-opening
-
Thermal Stability : Decomposes above 250°C, releasing HCl and forming charred residues
Industrial Purification Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Crystallization | Ethanol/water (3:1), -20°C | ≥98% |
| Distillation | Vacuum (0.005 mmHg), 150°C | 95% |
| Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 99% |
Scientific Research Applications
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, apoptosis, and DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The pyrazino-isoquinoline core allows diverse substitutions, influencing pharmacological properties. Key analogs include:
Pharmacological and Functional Insights
- Antidepressant Activity : The cis-2-methyl-7-phenyl analog (7a) demonstrated potent atypical antidepressant effects, with activity residing in the (+)-S,S enantiomer . This highlights the importance of stereochemistry and aryl substitutions in CNS targeting.
- Scaffold Versatility : The 10-Chloro analog is marketed as a "versatile small molecule scaffold," indicating utility in combinatorial chemistry for diverse targets .
Substituent Effects
Biological Activity
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. Its molecular formula is C₁₃H₁₄Cl₂FN₃, and it has a molecular weight of approximately 295.63578 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazinoisoquinolines exhibit promising anticancer properties. For instance:
- Cytotoxicity : Compounds similar to 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline have shown cytotoxic effects against various cancer cell lines such as HepG2 and EACC. The cytotoxicity was evaluated using assays like the resazurin assay and caspase activity assays to assess apoptotic pathways .
2. Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Studies have indicated that pyrazino derivatives can scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging tests .
3. Neuropharmacological Effects
There is growing evidence suggesting that compounds in this class may influence neurotransmitter systems:
- Triple Reuptake Inhibition : Similar compounds have been identified as potent inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). This mechanism suggests potential antidepressant-like effects in animal models .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazinoisoquinoline framework can enhance or diminish its pharmacological effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
